Molecular Descriptor Comparison: 4-Amino-N-benzylbenzenesulfonamide vs. 4-Amino-N-methylbenzenesulfonamide
The N-benzyl substituent in 4-amino-N-benzylbenzenesulfonamide confers significantly higher lipophilicity compared to simpler N-alkyl analogs, a key determinant in drug-like properties and synthetic utility. The calculated XLogP3 value for 4-amino-N-benzylbenzenesulfonamide is 1.7 [1]. In contrast, the calculated XLogP3 for 4-amino-N-methylbenzenesulfonamide is 0.6 [2]. This difference in lipophilicity directly influences membrane permeability and organic solvent solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 4-Amino-N-methylbenzenesulfonamide (XLogP3 = 0.6) |
| Quantified Difference | 1.1 units higher |
| Conditions | In silico prediction, XLogP3 method |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing passive membrane permeability and improving solubility in organic solvents during synthesis, making the benzyl derivative a superior choice for many drug design and organic synthesis campaigns.
- [1] PubChem. (2025). 4-Amino-N-benzylbenzenesulfonamide. PubChem CID 66909. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-amino-N-benzylbenzenesulfonamide View Source
- [2] PubChem. (2025). 4-Amino-N-methylbenzenesulfonamide. PubChem CID 83395. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-N-methylbenzenesulfonamide View Source
